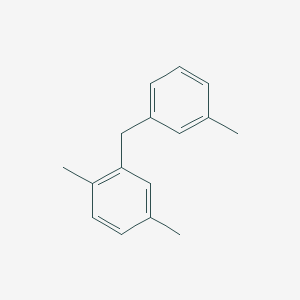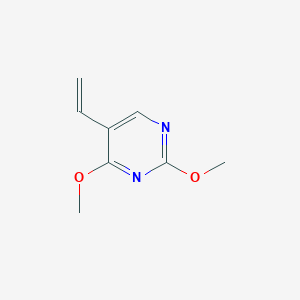
2,4-Dimethoxy-5-vinylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxy-5-vinylpyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with two methoxy groups at the 2 and 4 positions and a vinyl group at the 5 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-5-vinylpyrimidine typically involves the reaction of 2,4-dimethoxypyrimidine with a vinylating agent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents. For instance, 2-chloro-4,6-dimethoxypyrimidine can be reacted with potassium vinyltrifluoroborate in the presence of a palladium catalyst and a base such as triethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethoxy-5-vinylpyrimidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy groups.
Major Products:
Oxidation: Formation of 2,4-dimethoxy-5-formylpyrimidine or 2,4-dimethoxy-5-carboxypyrimidine.
Reduction: Formation of 2,4-dimethoxy-5-ethylpyrimidine.
Substitution: Formation of 2,4-diamino-5-vinylpyrimidine or 2,4-dithio-5-vinylpyrimidine.
Aplicaciones Científicas De Investigación
2,4-Dimethoxy-5-vinylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrimidines.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethoxy-5-vinylpyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The vinyl group can participate in various interactions, including π-π stacking and hydrogen bonding, which can enhance binding affinity and specificity .
Comparación Con Compuestos Similares
2,4-Dimethoxypyrimidine: Lacks the vinyl group, making it less reactive in certain types of chemical reactions.
2,4-Diaminopyrimidine: Contains amino groups instead of methoxy groups, leading to different chemical properties and biological activities.
2,4-Dimethoxy-5-bromopyrimidine: Contains a bromine atom instead of a vinyl group, which affects its reactivity and applications.
Uniqueness: 2,4-Dimethoxy-5-vinylpyrimidine is unique due to the presence of both methoxy and vinyl groups, which provide a combination of electronic and steric properties that can be exploited in various chemical reactions and applications. The vinyl group, in particular, offers a site for further functionalization, making this compound a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
67046-24-6 |
|---|---|
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
5-ethenyl-2,4-dimethoxypyrimidine |
InChI |
InChI=1S/C8H10N2O2/c1-4-6-5-9-8(12-3)10-7(6)11-2/h4-5H,1H2,2-3H3 |
Clave InChI |
JUDFTMVJSMIBKD-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=NC=C1C=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
![Heptyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14131828.png)
![(1'S,2'S,3'S,10b'R)-3'-(benzo[d][1,3]dioxole-5-carbonyl)-2'-(4-propylbenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14131842.png)
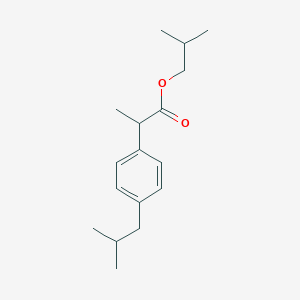
![Tetrakis[(4-aminophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14131866.png)
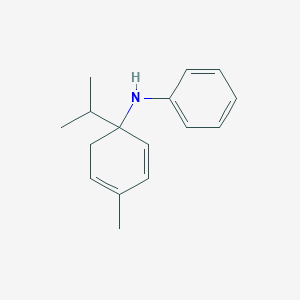
![2-Bromobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14131878.png)
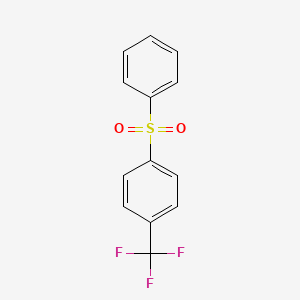
![3-[(Thiophen-3-yl)amino]phenol](/img/structure/B14131889.png)
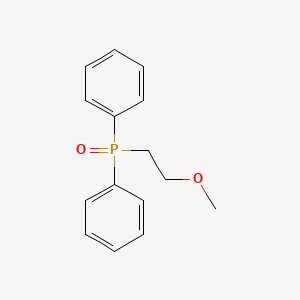
![(2-Methyl-4H-benzo[d][1,3]dioxin-6-yl)boronic acid](/img/structure/B14131895.png)
![N'-{3-[(1-Chloro-1-phenylpropan-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14131902.png)

